molecular formula C25H27ClN2O3 B11319534 6-chloro-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11319534
M. Wt: 438.9 g/mol
InChI Key: QSJVFARSEGXQGX-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the chromene core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction using a suitable pyrrolidine derivative.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

6-chloro-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of its functional groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C25H27ClN2O3

Molecular Weight

438.9 g/mol

IUPAC Name

6-chloro-N-[2-(4-ethylphenyl)-2-pyrrolidin-1-ylethyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H27ClN2O3/c1-3-17-6-8-18(9-7-17)21(28-10-4-5-11-28)15-27-25(30)24-14-22(29)19-13-20(26)16(2)12-23(19)31-24/h6-9,12-14,21H,3-5,10-11,15H2,1-2H3,(H,27,30)

InChI Key

QSJVFARSEGXQGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)Cl)C)N4CCCC4

Origin of Product

United States

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